Product packaging for 9-Dehydro-17-hydro-andrographolide(Cat. No.:CAS No. 1418130-80-9)

9-Dehydro-17-hydro-andrographolide

Cat. No.: B12751340
CAS No.: 1418130-80-9
M. Wt: 350.4 g/mol
InChI Key: QSNYSKXZUCQDIE-UOWHFJIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Dehydro-17-hydro-andrographolide is a labdane diterpenoid and a primary active constituent of Xiyanping, a semi-synthetic preparation derived from Andrographis paniculata used in clinical settings in China . This compound is a critical reagent for studying inflammatory and viral mechanisms. Research indicates its significant value in pharmacological studies, particularly for respiratory diseases. It has been investigated for its efficacy in models of hand, foot, and mouth disease, viral pneumonia, and upper respiratory tract infections . A growing body of research, including a multicenter randomized controlled trial, has explored the application of its parent drug in improving recovery and reducing disease progression in patients with mild to moderate COVID-19, showing reduced time to symptom relief and viral clearance . The mechanistic basis of its action is multifaceted. Integrated network pharmacology and in vitro studies suggest that this compound and its derivatives can slow down the cytokine storm associated with severe viral infections by downregulating key pro-inflammatory mediators such as IL-6, TNF-α, IL-1β, and CXCL8, and modulating pathways like JAK-STAT and MAPK signaling . From an analytical chemistry perspective, this compound can be simultaneously determined with its sulfated derivative in plasma using UHPLC-ESI-MS/MS, exhibiting rapid distribution and elimination in pharmacokinetic studies, which is vital for understanding its in vivo behavior . This product is presented as a high-purity chemical standard to support such advanced research. This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O5 B12751340 9-Dehydro-17-hydro-andrographolide CAS No. 1418130-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1418130-80-9

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(3E,4S)-3-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,15-17,21-23H,4,6-11H2,1-3H3/b13-5+/t15-,16+,17-,19+,20+/m1/s1

InChI Key

QSNYSKXZUCQDIE-UOWHFJIKSA-N

Isomeric SMILES

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)C/C=C/3\[C@@H](COC3=O)O

Canonical SMILES

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CC=C3C(COC3=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 9 Dehydro 17 Hydro Andrographolide

Extraction and Isolation Techniques from Botanical Sources

9-Dehydro-17-hydro-andrographolide is a naturally occurring diterpenoid found in the plant Andrographis paniculata, a herb with a long history of use in traditional medicine. mdpi.comnih.govnih.gov The primary active constituent of this plant is andrographolide (B1667393), from which this compound can be derived. nih.gov

The extraction and isolation process typically begins with the aerial parts of Andrographis paniculata. nih.govgoogle.com These are dried and ground, then subjected to extraction, commonly using ethanol. google.com The resulting extract is then processed to isolate the desired compounds.

A general procedure for isolating diterpenoids like andrographolide and its derivatives involves several steps:

Extraction: The plant material is typically extracted with a solvent such as ethanol. google.com

Concentration: The solvent is removed from the extract, often under reduced pressure, to yield a concentrated residue. google.com

Purification: The crude extract undergoes various chromatographic techniques to separate the individual compounds. These can include column chromatography using silica (B1680970) gel or other stationary phases. researchgate.net High-performance liquid chromatography (HPLC) is often employed for final purification and to ensure the high purity of the isolated compound. google.com

One patented method describes a detailed technology for the separation and extraction of andrographolide and dehydroandrographolide. This process involves extraction with ethanol, followed by a series of steps including reduced pressure distillation, high-speed centrifugal separation, and column chromatography with different resins to yield the purified compounds. google.com

Semi-Synthetic Pathways for this compound Generation

Semi-synthetic approaches are crucial for producing this compound and its derivatives in larger quantities and for creating novel analogues with potentially enhanced properties. mdpi.comnih.gov These methods typically start with andrographolide, the most abundant diterpenoid in Andrographis paniculata. nih.gov

A key transformation in the synthesis of this compound is the isomerization of the exocyclic double bond at the C8 and C17 positions to an endocyclic double bond at the C8 and C9 positions. mdpi.comnih.gov This structural change has been shown to be important for the biological activity of some andrographolide derivatives. nih.gov

Acylation and Mitsunobu Reactions in Derivative Synthesis

Acylation and the Mitsunobu reaction are powerful tools in the semi-synthesis of this compound derivatives. mdpi.comnih.gov These reactions allow for the selective modification of the hydroxyl groups present in the andrographolide scaffold.

The Mitsunobu reaction, in particular, is a versatile method for inverting the stereochemistry of an alcohol or for introducing new functional groups. nih.govencyclopedia.pub In the synthesis of andrographolide derivatives, the Mitsunobu reaction has been used to introduce various substituents at the C-14 position. mdpi.comnih.govrsc.orgnih.gov For example, a study on the synthesis of andrographolide derivatives as regulators of βAPP processing utilized the Mitsunobu reaction to introduce 4-nitrobenzoic acid at the C-14 position of a protected andrographolide intermediate. mdpi.comnih.gov

Acylation, the process of adding an acyl group, is another common strategy. It is often used to protect hydroxyl groups or to introduce ester functionalities, which can influence the compound's properties. mdpi.comnih.gov

Isomerization of Olefinic Bonds (e.g., 8,17-olefin to 8,9-olefin)

A critical step in the semi-synthesis of this compound is the acid-catalyzed isomerization of the 8,17-exocyclic double bond to the more thermodynamically stable 8,9-endocyclic double bond. mdpi.comnih.gov This transformation is typically achieved by treating an andrographolide derivative with a strong acid, such as 85% phosphoric acid (H₃PO₄). mdpi.comnih.gov

This isomerization is a key feature that distinguishes the 9-dehydro-17-hydro series of andrographolide analogues from the 8,17-olefinic series. nih.gov Research has indicated that this structural modification can lead to enhanced neuroprotective and anti-angiogenic properties in some derivatives. nih.gov

Synthesis of Novel this compound Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound is an active area of research, driven by the quest for compounds with improved therapeutic potential. mdpi.comnih.govbenthamscience.com These modifications often target specific biological pathways or aim to enhance the pharmacokinetic properties of the parent compound.

Sulfonation for Enhanced Bioavailability and Pharmacological Properties

One of the major limitations of andrographolide and some of its derivatives is their poor water solubility, which can limit their bioavailability. researchgate.netresearchgate.net Sulfonation, the introduction of a sulfonate group (-SO₃H), is a chemical modification strategy employed to address this issue. researchgate.netresearchgate.netnih.govamegroups.org

By converting hydroxyl groups into sulfates, the water solubility of the molecule can be significantly increased. nih.gov For instance, sodium this compound-19-yl sulfate (B86663) is a key active ingredient in the commercially available injection "Xiyanping". researchgate.net This sulfonated derivative exhibits improved water solubility and bioavailability while retaining important pharmacological activities. researchgate.netnih.gov The sulfonation process can be achieved by reacting andrographolide with a sulfonating agent, such as a mixture of sulfuric acid and acetic anhydride. google.com

Compound Modification Benefit Reference
Sodium this compound-19-yl sulfateSulfonation at C-19 hydroxyl groupImproved water solubility and bioavailability researchgate.netnih.gov
Andrographolide sulfonateGeneral sulfonationEnhanced water solubility nju.edu.cn

Arylative Modifications for Tailored Biological Activities

Arylative modifications, which involve the introduction of aryl (aromatic) groups, are another important strategy for creating novel this compound analogues. mdpi.com These modifications can significantly impact the biological activity of the compound by altering its shape, size, and electronic properties, which in turn influences its interaction with biological targets. nih.gov

Introduction of Heterocyclic Moieties (e.g., Quinolinyloxy Group at C-14)

The introduction of heterocyclic groups, such as the quinoline (B57606) moiety, onto the andrographolide framework is a key strategy in medicinal chemistry. The quinoline ring is recognized as an important pharmacophore in compounds designed for neuroprotection and for antibacterial activity. mdpi.comnih.govnih.gov When combined with the this compound backbone, these derivatives have been investigated for a range of potential therapeutic applications, including for neurodegenerative diseases. mdpi.comnih.gov

The synthesis of 14-quinolyloxy-9-dehydro-17-hydro-andrographolide analogues involves a multi-step process. A crucial step in forming the 9-dehydro-17-hydro scaffold is the isomerization of the C8-C17 exocyclic double bond, characteristic of andrographolide, into a C8-C9 endocyclic double bond. nih.gov This transformation is typically achieved by treating a protected andrographolide intermediate with a strong acid, such as 85% phosphoric acid (H₃PO₄). nih.gov

The synthesis can be outlined as follows:

Protection: The C-3 and C-19 hydroxyl groups of andrographolide are first protected, often as an acetonide. nih.gov

Modification at C-14: The C-14 hydroxyl group can be modified. For instance, a Mitsunobu reaction with various 8-hydroxyquinoline (B1678124) derivatives introduces the desired quinolinyloxy moiety at the C-14 position. mdpi.comnih.gov

Isomerization: The protected intermediate is then treated with acid to induce the key isomerization of the 8,17-double bond to the 8,9-position, which simultaneously removes the acetonide protection, yielding the 9-dehydro-17-hydro series. nih.gov

This synthetic route allows for the creation of a library of derivatives by varying the substituents on the quinoline ring, which has been shown to influence biological activity and cytotoxicity. nih.gov For example, derivatives with a 14-(8'-quinolyloxy) group have been explored for anti-Zika virus activity. nih.gov Research has shown that modifications on the quinoline moiety, such as the introduction of chloro or methyl groups, can modulate the compound's potency and selectivity. nih.gov

Table 1: Examples of 14-Quinolinyloxy Andrographolide Derivatives and Their Reported Activities
Compound TypeKey Structural FeatureReported Biological InvestigationReference
14α-(5',7'-dichloro-8'-quinolyloxy) derivativeDichloro-substituted quinoline at C-14Anti-Zika virus activity nih.gov
14β-(8'-quinolyloxy)-3,19-diol derivativeUnsubstituted quinoline at C-14 (β-epimer)Anti-Zika virus activity nih.gov
14-quinolyloxy-9-dehydro-17-hydro analoguesQuinoline at C-14 on the 9-dehydro-17-hydro scaffoldNeuroprotective properties, potential anti-Alzheimer's disease activity mdpi.comnih.gov
14-(8'-quinolinyloxy) derivativesUnsubstituted quinoline at C-14Antibacterial activity, particularly against E. faecalis nih.govrsc.org

Strategies for Generating Structurally Diverse Bioactive Labdane (B1241275) Diterpenes from the Andrographolide Template

The chemical amenability of andrographolide has established it as a valuable natural product template for generating large libraries of structurally diverse labdane diterpenes. researchgate.netnih.gov Researchers have employed numerous strategies to modify its core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including anticancer and anti-inflammatory applications. nih.govmdpi.com These modifications target the molecule's inherent functional groups. researchgate.netacs.org

Key strategies for diversification include:

Esterification and Etherification: The hydroxyl groups at C-3, C-14, and C-19 are common sites for esterification. This modification can enhance lipophilicity and potentially improve cellular permeability and antiproliferative activity. mdpi.com

Modification at C-12: The C-12 position, adjacent to the α,β-unsaturated lactone system, is another critical site for derivatization. Introducing substituents such as aryl amino groups to create 14-deoxy-andrographolide derivatives has been shown to enhance cytotoxic effects in cancer cell lines. mdpi.comresearchgate.net Furthermore, the introduction of 1,2,3-triazole moieties at this position via click chemistry represents another innovative approach to expand structural diversity. mdpi.com

Modification at C-14: Beyond the heterocyclic additions described previously, the C-14 hydroxyl group can be targeted for other modifications. The incorporation of aryl-carbamate moieties at this position has yielded derivatives with potent activity against pancreatic cancer models. mdpi.comresearchgate.net

Skeletal Rearrangement and Functionalization: As seen in the creation of the 9-dehydro-17-hydro scaffold, modification of the alkene functionalities is a powerful strategy. nih.gov More advanced methods, such as late-stage photo-catalyzed intramolecular hydroamination, have been used to transform the C8-C17 double bond to create novel tricyclic aza-andrographolide derivatives, demonstrating a sophisticated approach to skeletal diversification. acs.org

These diverse synthetic pathways underscore the versatility of the andrographolide molecule as a starting point for drug discovery, enabling the generation of novel compounds with potentially improved biological profiles compared to the parent natural product. nih.gov

Table 2: Summary of Derivatization Strategies for the Andrographolide Template
Modification SiteStrategyResulting Derivative ClassReference
C-3, C-19 HydroxylsEsterification (e.g., acetylation)Ester derivatives with enhanced lipophilicity mdpi.com
C-12Addition of aryl aminesC-12 substituted aryl amino 14-deoxy-andrographolide derivatives researchgate.net
C-12Introduction of azide (B81097) followed by click chemistry1,2,3-Triazole-substituted andrographolide derivatives mdpi.com
C-14 HydroxylAddition of aryl-carbamatesC-14 aryl-carbamate derivatives mdpi.comresearchgate.net
C-8/C-17 Double BondAcid-catalyzed isomerizationThis compound derivatives nih.gov
C-8/C-17 Double BondPhoto-catalyzed intramolecular hydroaminationTricyclic aza-andrographolide derivatives acs.org

An in-depth look at the diterpenoid compound this compound reveals a complex interplay of biosynthetic pathways and the potential for biotechnological production enhancement. This article explores the formation of this andrographolide-related compound through the lens of plant biochemistry and metabolic engineering.

Pharmacological Research on 9 Dehydro 17 Hydro Andrographolide: Preclinical Investigations of Efficacy

Anti-inflammatory Effects and Associated Cellular Mechanisms

Preclinical studies have demonstrated the potent anti-inflammatory activity of 9-Dehydro-17-hydro-andrographolide and its sulfonated derivatives. researchgate.netmdpi.comsmolecule.comresearchgate.net These effects are attributed to its ability to modulate various components of the inflammatory cascade, from cytokine production to the intricate signaling pathways that govern cellular responses.

Modulation of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory action of this compound involves the significant reduction of pro-inflammatory cytokine levels. Research has shown that its sulfonated form can inhibit the overproduction of several key cytokines implicated in inflammatory responses. mdpi.comnih.gov

Specifically, studies have identified that sodium this compound-19-yl sulfate (B86663), a derivative, can down-regulate the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Chemokine (C-X-C motif) ligand 8 (CXCL8). nih.govnih.govresearchgate.net This modulation of cytokine production is crucial in mitigating the "cytokine storm" observed in certain severe inflammatory conditions. nih.gov In vitro experiments have confirmed the ability of this compound to inhibit the expression of these cytokines, highlighting its potential to control inflammatory processes. nih.govnih.gov

Table 1: Effect of this compound Derivatives on Pro-inflammatory Cytokine Production

CytokineEffectSource
TNF-αInhibition/Down-regulation nih.govnih.gov
IL-6Inhibition/Down-regulation nih.govnih.gov
IL-1βInhibition/Down-regulation nih.govnih.gov
CXCL8Inhibition/Down-regulation nih.govnih.gov

Inhibition of Key Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with multiple intracellular signaling pathways that are critical for the inflammatory response.

Network pharmacology and molecular docking studies have predicted and subsequent in vitro experiments have confirmed that its sulfonated derivatives can regulate several key pathways:

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Andrographolide (B1667393) sulfonates have been shown to inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes. mdpi.comnih.gov Specifically, they can suppress the phosphorylation of p65, a key component of the NF-κB complex. mdpi.comnih.gov

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation. Andrographolide sulfonates have been found to inhibit the phosphorylation of key MAPK proteins like p38. mdpi.comnih.gov

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and inflammation. Enrichment analysis predicts that this compound derivatives can regulate this pathway. nih.govresearchgate.net

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling. The compound has been shown to regulate the IL-6/STAT3 axis and inhibit the phosphorylation of STAT3. nih.govresearchgate.netnih.gov

TLR4/MyD88/NF-κB Signaling Pathway: Toll-like receptor 4 (TLR4) signaling is a key initiator of the innate immune response. Andrographolide sulfonates can downregulate this pathway, leading to reduced inflammatory cytokine release. mdpi.com

IL-17 Signaling Pathway: The Interleukin-17 (IL-17) signaling pathway plays a role in various inflammatory diseases. Network analysis suggests that this compound derivatives can modulate this pathway. nih.govresearchgate.net

Table 2: Key Signaling Pathways Inhibited by this compound Derivatives

Signaling PathwayEffectSource
NF-κBInhibition mdpi.comnih.gov
MAPKInhibition mdpi.comnih.gov
PI3K/AktRegulation nih.govresearchgate.net
JAK/STATRegulation/Inhibition nih.govresearchgate.netnih.gov
TLR4/MyD88/NF-κBDownregulation mdpi.com
IL-17 PathwayRegulation nih.govresearchgate.net

Impact on Inflammatory Cell Responses

Beyond cytokine and pathway modulation, this compound also influences the behavior of key inflammatory cells.

Macrophage Polarization: Macrophages can exist in different functional states, with pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. Andrographolide sulfonates have been shown to inhibit pro-inflammatory macrophage polarization, which is a critical step in resolving inflammation. mdpi.com This effect contributes to the compound's ability to reduce inflammation in conditions like colitis. mdpi.com Furthermore, studies have noted that andrographolide sulfonates can inhibit macrophage infiltration into tissues. mdpi.comnih.gov

Antimicrobial Efficacy and Underlying Mechanisms

In addition to its anti-inflammatory properties, this compound and its derivatives exhibit significant antimicrobial activity. smolecule.comresearchgate.net This is particularly relevant in the context of infections where inflammation is a major component.

Antibacterial Activity

Research has highlighted the antibacterial potential of andrographolide sulfonates, particularly against challenging pathogens.

Methicillin-resistant Staphylococcus aureus (MRSA): Andrographolide sulfonates have demonstrated strong inhibitory activity against MRSA, a notorious drug-resistant bacterium. researchgate.netmdpi.comnih.govfrontiersin.org This makes it a compound of interest for developing new strategies to combat MRSA infections. researchgate.net

Inhibition of Microbial Virulence Factors

A key aspect of the antimicrobial action of this compound derivatives is their ability to interfere with bacterial virulence mechanisms, rather than directly killing the bacteria in some cases.

Quorum Sensing Systems: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Andrographolide sulfonates have been shown to downregulate QS regulatory genes such as agrD and sarA in MRSA. researchgate.netmdpi.comnih.govfrontiersin.org

Biofilm Formation: Biofilms are structured communities of bacteria that are highly resistant to antibiotics and host immune responses. Andrographolide sulfonates have been found to inhibit biofilm formation by MRSA. researchgate.netnih.govfrontiersin.org This is achieved by downregulating genes involved in adhesion (clfA, fnbB) and intercellular adhesion (icaA, icaD). researchgate.netmdpi.comnih.govfrontiersin.org

Table 3: Antimicrobial Mechanisms of this compound Derivatives against MRSA

MechanismSpecific Target/EffectSource
Inhibition of Quorum SensingDownregulation of agrD gene researchgate.netmdpi.comnih.govfrontiersin.org
Downregulation of sarA gene researchgate.netmdpi.comnih.govfrontiersin.org
Inhibition of Biofilm FormationDownregulation of adhesion genes (clfA, fnbB) researchgate.netmdpi.comnih.govfrontiersin.org
Downregulation of intercellular adhesion genes (icaA, icaD) researchgate.netmdpi.comnih.govfrontiersin.org
Inhibition of biofilm-related metabolites researchgate.netnih.gov

Antiviral Activities and Cellular Targets

Preclinical research has identified this compound and its derivatives as having significant antiviral properties against a range of viral pathogens. These activities are attributed to the compound's ability to interfere with viral entry, replication, and the host's cellular response to infection.

Efficacy against Specific Viral Pathogens (e.g., Zika Virus, Dengue Virus, Human Enterovirus A71, Respiratory Syncytial Virus)

Derivatives of this compound have demonstrated notable efficacy against several clinically relevant viruses.

Human Enterovirus A71 (EV-A71): This virus is a primary cause of hand, foot, and mouth disease, which can lead to severe neurological complications. nih.gov While the parent compound, andrographolide, has shown antiviral capabilities, its derivatives have been a key focus of research. nih.govmdpi.com A sulfonate derivative, known as Xiyanping, is utilized in China for treating EV-A71 infections. nih.gov Studies suggest its therapeutic benefit in infected mice may stem more from its immunomodulatory effects than direct antiviral action. mdpi.com In the search for more potent inhibitors, a library of andrographolide derivatives was screened, leading to the identification of novel compounds with anti-EV-A71 activity. nih.govmdpi.com One such derivative, (14β)-(8'-Quinolinoxy)-9-dehydro-17-hydro-andrographolide, was specifically synthesized as part of this research effort. nih.govmdpi.com

Respiratory Syncytial Virus (RSV): Andrographolide sulfonate (Andro-S), specifically sodium this compound-19-yl sulfate, has been shown to be effective against RSV infection in preclinical models. nih.govdntb.gov.ua Intranasal administration of Andro-S significantly reduced the levels of RSV nucleocapsid (N) and fusion (F) proteins in the lungs of infected mice. nih.govresearchgate.net This suggests a direct impact on viral replication and protein synthesis.

Zika Virus (ZIKV) and Dengue Virus (DENV): While direct studies on the base compound are limited, research into derivatives provides strong indications of its potential. nih.govresearchgate.net Active 14-quinolyloxy derivatives of andrographolide, which have shown efficacy against Zika and Dengue viruses, have been a subject of interest for their potential neuroprotective activities as well. nih.govresearchgate.net This highlights the versatility of the andrographolide scaffold in developing antiviral agents.

Viral PathogenCompound DerivativeObserved Efficacy
Human Enterovirus A71 (EV-A71)Andrographolide Sulfonate (Xiyanping)Used clinically in China; efficacy attributed primarily to immunomodulatory effects. nih.govmdpi.com
Respiratory Syncytial Virus (RSV)Sodium this compound-19-yl sulfate (Andro-S)Significantly downregulated RSV N and F protein expression in infected lungs. nih.govresearchgate.net
Zika Virus (ZIKV)14-quinolyloxy derivativesDemonstrated antiviral activity. nih.govresearchgate.net
Dengue Virus (DENV)14-quinolyloxy derivativesDemonstrated antiviral activity. nih.govresearchgate.net

Interference with Viral Replication and Associated Host Responses (e.g., TLR3-TRIF Pathway Downregulation)

A key mechanism underlying the antiviral effect of this compound derivatives is the modulation of host immune pathways. In RSV-infected lungs, infection leads to increased expression of Toll-like receptor 3 (TLR3) and its adaptor protein, TIR-domain-containing adapter-inducing interferon-β (TRIF). nih.gov This TLR3-TRIF signaling pathway is a critical component of the innate immune response to viral RNA. However, excessive inflammation driven by this pathway can contribute to lung pathology. nih.gov

Studies have shown that intranasal treatment with andrographolide sulfonate (Andro-S) significantly downregulates the expression of both TLR3 and TRIF proteins in the lungs of RSV-infected mice. nih.govdntb.gov.uaresearchgate.net This action ameliorates the lung inflammation caused by the viral infection, suggesting that the compound's therapeutic benefit is derived from both inhibiting viral replication and dampening the associated harmful inflammatory response. nih.govdntb.gov.ua

Neuroprotective Properties and Anti-Neurodegenerative Potential

Analogues of this compound have demonstrated significant potential in the context of neurodegenerative diseases, particularly Alzheimer's disease. nih.govresearchgate.net The mechanism of action appears to involve the modulation of key enzymatic pathways responsible for the processing of amyloid precursor protein (APP). nih.govresearchgate.netdntb.gov.ua

Modulation of Amyloid Precursor Protein Processing (e.g., sAPPα Production)

The processing of APP is a critical event in the pathology of Alzheimer's disease. The non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which produces a neuroprotective soluble fragment known as sAPPα. nih.govnih.gov This cleavage prevents the formation of the amyloid-β (Aβ) peptide, the primary component of amyloid plaques in the brain. researchgate.netnih.gov

Research has shown that specific derivatives of this compound can promote this beneficial pathway. nih.gov In a screening of synthesized analogues, four compounds from the 9-dehydro-17-hydro series were found to increase the production of sAPPα by more than double compared to controls in human neuroblastoma cells. nih.gov This suggests that these compounds act as α-secretase activators, shifting APP processing away from the production of harmful Aβ peptides and towards the generation of neuroprotective sAPPα. nih.govdntb.gov.ua

Inhibition of β-Secretase (BACE1) Activity

In contrast to the α-secretase pathway, the amyloidogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1). frontiersin.org This action is the first step in the generation of the Aβ peptide. Therefore, inhibiting BACE1 is a primary therapeutic strategy for Alzheimer's disease. frontiersin.orgplos.org

Certain this compound analogues have been identified as potent BACE1 inhibitors. nih.gov Specifically, compounds that combine the 9-dehydro-17-hydro modification with a 14-quinolyloxy group have been shown to effectively inhibit BACE1 activity. nih.govresearchgate.net For instance, two related compounds, 14α-(2′-methyl-5′,7′-dichloro-8′-quinolyloxy)-8,9-olefinic compounds (compounds 31 and 37 in the study), were confirmed as β-secretase inhibitors in human cell lines. nih.govresearchgate.net This dual ability of the andrographolide scaffold to potentially enhance α-secretase activity while simultaneously inhibiting β-secretase activity makes it a highly promising starting point for the development of anti-Alzheimer's therapeutics. nih.govdntb.gov.ua

Neuroprotective ActionSpecific Analogue SeriesObserved Effect
sAPPα Production (α-secretase activation)9-dehydro-17-hydro seriesFour analogues increased sAPPα production more than twofold. nih.gov
BACE1 Inhibition (β-secretase inhibition)14-aryloxy-9-dehydro-17-hydro analoguesIdentified as potent inhibitors of BACE1 activity. nih.govresearchgate.net

Immunomodulatory Effects

The pharmacological profile of this compound and its derivatives is significantly characterized by their immunomodulatory capabilities. mdpi.comsmolecule.com This activity is distinct from direct antimicrobial or antiviral action and contributes significantly to its therapeutic effects in infectious and inflammatory conditions.

A prominent example is the clinical use of Xiyanping, an injectable formulation containing this compound and its sulfated derivative, sodium this compound-19-yl sulfate. mdpi.comnih.gov In a clinical trial involving patients with mild to moderate COVID-19, Xiyanping was shown to accelerate the resolution of symptoms. mdpi.comnih.gov Its mechanism is believed to involve the regulation of the immune response. researchgate.net

The immunomodulatory effects are multifaceted. The parent plant extract of Andrographis paniculata has been shown to increase T-cell and T-helper cell populations, as well as influence cytokine production by increasing IFN-γ and IL-4 while decreasing IL-2. nih.gov Derivatives of this compound have been noted to regulate key inflammatory signaling pathways, including the IL-17 and Toll-like receptor pathways. researchgate.net As mentioned previously, the efficacy of andrographolide sulfonate in treating EV-A71 infections in animal models is thought to be primarily due to this immunomodulating effect rather than a direct antiviral impact. mdpi.com These findings underscore the compound's ability to modulate detrimental immune responses, which is a valuable therapeutic attribute. mdpi.comacs.org

Anti-angiogenic Research

The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. Preclinical research has identified this compound as a compound with notable anti-angiogenic properties. Studies have demonstrated its ability to interfere with the processes of vascular endothelial cell proliferation and tube formation.

Comparative studies have suggested that the 9-dehydro-17-hydro analogues of andrographolide may possess greater efficacy in inhibiting angiogenesis compared to their 8,17-olefinic counterparts. mdpi.com This highlights the therapeutic potential of modifying the chemical structure of andrographolide to enhance its anti-angiogenic activity. nih.gov

CompoundModelObserved EffectEffective ConcentrationSource
17-hydro-9-dehydro-andrographolideRat aortic ring assayStrong inhibition of vascular endothelial cell tube formation1 μM nih.gov
17-hydro-9-dehydro-andrographolideRat modelInhibition of vascular endothelial cell proliferation and angiogenesis1-10 μM nih.gov

Other Preclinical Pharmacological Activities of Related Derivatives (e.g., Anti-tumor Potential)

Beyond anti-angiogenic effects, derivatives of andrographolide have been the subject of extensive research for their anti-tumor potential and other pharmacological activities. researchgate.netresearchgate.net These derivatives have shown promise in inhibiting the growth and proliferation of a wide array of cancer cell lines, often through mechanisms such as inducing cell cycle arrest and apoptosis. nih.govfrontiersin.org

The modification of andrographolide's chemical structure has led to the development of derivatives with improved potency. For instance, a novel andrographolide derivative, designated AGP-40, was found to have stronger anti-proliferative effects against A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cell lines when compared to the parent andrographolide compound. nih.gov Another derivative, NCTU-322, demonstrated the ability to induce differentiation, mitotic arrest, and apoptosis in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells, highlighting its potential for overcoming drug resistance. sci-hub.se

The anti-cancer effects of these derivatives are often multifaceted. They have been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion. sci-hub.se Furthermore, research indicates that andrographolide and its derivatives can suppress the proliferation of various cancer cells, including those of the colon, breast, and prostate. researchgate.net

In addition to anti-tumor activity, certain derivatives have been investigated for other therapeutic applications. A study on 14-quinolyloxy derivatives of the 9-dehydro-17-hydro series of andrographolide found that they were able to increase the production of soluble amyloid precursor protein α (sAPPα), suggesting potential neuroprotective properties relevant to conditions like Alzheimer's disease. mdpi.com

DerivativeCancer Cell Line(s)Observed EffectSource
AGP-40A549 (lung), HepG2 (liver), HeLa (cervical)Stronger anti-proliferative effects than andrographolide nih.gov
NCTU-322Imatinib-sensitive and resistant Chronic Myeloid Leukemia (CML) cellsInduction of differentiation, mitotic arrest, and apoptosis sci-hub.se

Metabolism and Biotransformation Studies of 9 Dehydro 17 Hydro Andrographolide and Its Sulfate

In vitro Metabolic Profiling using Hepatic S9 Fractions

In vitro metabolic studies utilizing rat liver S9 fractions have been instrumental in elucidating the biotransformation of andrographolide (B1667393) derivatives. nih.govresearchgate.net The liver S9 fraction is a valuable tool for such investigations as it contains a rich complement of metabolic enzymes. researchgate.net

Studies involving the incubation of Sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate (B86663) (DHAS) with rat liver S9 have been conducted to investigate its metabolic fate. nih.govnih.govphcog.com These experiments typically employ liquid chromatography-mass spectrometry (LC-MS) techniques to identify and quantify the parent compound and its metabolites over time. nih.govnih.govphcog.com The data generated from these studies provide insights into the metabolic rate and the primary transformation pathways of the compound. nih.govnih.govphcog.com

Identification of Metabolites

The biotransformation of this compound and its sulfate conjugate in hepatic S9 fractions leads to the formation of several metabolites. The primary metabolic reactions observed are dehydration and hydrogenation. nih.govnih.govresearchgate.net Five key metabolites of DHAS have been identified in these in vitro systems. nih.govnih.govphcog.com

Dehydration Products

Dehydration represents a significant metabolic pathway for Sodium this compound-19-yl sulfate. nih.govnih.gov The resulting metabolites are characterized by the loss of a water molecule from the parent structure. These dehydrated products are consistently observed as major metabolites in incubations with rat liver S9 fractions. nih.govnih.govphcog.com

Hydrogenation Products

Alongside dehydration, hydrogenation is another principal metabolic transformation. nih.govnih.gov This process involves the addition of hydrogen atoms to the molecule, leading to the formation of hydrogenated metabolites. These products have been identified as major metabolites of DHAS in in vitro studies with rat liver S9. nih.govnih.govresearchgate.net

Sulfate Conjugates (e.g., Sodium this compound-19-yl Sulfate)

Sodium this compound-19-yl sulfate (DHAS) is itself a sulfated derivative of andrographolide, designed to improve water solubility. nih.govmdpi.com The metabolism of andrographolide can lead to the formation of various sulfate compounds. biomedpharmajournal.orgrroij.com In the context of DHAS metabolism, while it is the parent compound being studied, the broader metabolic profile of andrographolide includes the formation of sulfate conjugates as a key pathway. biomedpharmajournal.orgrroij.com

Sulfonic Acid Adducts

Metabolic studies of the parent compound, andrographolide, have revealed the formation of sulfonic acid adducts as one of the categories of its metabolic products. biomedpharmajournal.orgrroij.comresearchgate.net While specific sulfonic acid adducts of this compound are not extensively detailed in the provided context, this pathway is a known biotransformation route for the broader andrographolide family. biomedpharmajournal.orgrroij.comresearchgate.net

Assessment of Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug development, indicating its susceptibility to metabolism and its potential half-life in the body. In vitro studies using rat liver S9 fractions have been employed to assess the metabolic stability of Sodium this compound-19-yl sulfate. nih.govnih.govphcog.com

The results from these studies indicate that DHAS exhibits a long half-life (t½) and a low intrinsic clearance (CLint) in rat liver S9 incubations, suggesting high metabolic stability. nih.govnih.govphcog.com Specifically, the half-life has been reported to be 98.6 ± 2.1 minutes with an intrinsic clearance of 3.5 ± 0.1 mL/min/g. nih.govnih.govphcog.com This inherent stability is a noteworthy characteristic of the compound. mdpi.comfrontiersin.org

Interactive Data Table: Metabolic Stability of Sodium this compound-19-yl Sulfate in Rat Liver S9

ParameterValueReference
Half-life (t½)98.6 ± 2.1 min nih.gov, nih.gov, phcog.com
Intrinsic Clearance (CLint)3.5 ± 0.1 mL/min/g nih.gov, nih.gov, phcog.com

Structure Activity Relationship Sar Investigations of 9 Dehydro 17 Hydro Andrographolide and Its Derivatives

Impact of the 8,9-Double Bond Configuration on Biological Activities

The isomerization of the exocyclic double bond at the 8,17-position in andrographolide (B1667393) to an endocyclic double bond at the 8,9-position, yielding the 9-dehydro-17-hydro series, has a profound impact on the biological profile of the resulting compounds. This structural modification has been shown to enhance certain therapeutic effects, suggesting that the 8,9-double bond is a key determinant of activity.

Research has indicated that some 9-dehydro-17-hydro-andrographolide analogues exhibit increased neuroprotective properties compared to their 8,17-olefinic counterparts. nih.govnih.gov For instance, in studies related to Alzheimer's disease, derivatives of the 9-dehydro-17-hydro series demonstrated a greater ability to modulate the processing of the β-amyloid precursor protein (βAPP), a key event in the pathology of the disease. nih.gov Specifically, certain compounds from this series were more effective at increasing the production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). nih.gov

Furthermore, the 9-dehydro-17-hydro configuration has been associated with more potent anti-angiogenic effects. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The ability of this compound derivatives to inhibit vascular endothelial cell proliferation highlights the importance of the 8,9-double bond for this specific biological activity. nih.gov

In the context of antiviral research, the 8,9-olefin modification has also been a point of interest. In the development of inhibitors against human enterovirus A71 (EV-A71), derivatives containing the 9-dehydro-17-hydro scaffold were of particular interest due to their distinct structural nature and the known enhanced biological activities of this series. nih.gov

Influence of Substitutions at Carbon Positions C-3, C-14, C-17, and C-19 on Efficacy

The biological activity of this compound derivatives can be further modulated by substitutions at various carbon positions, most notably at C-3, C-14, C-17, and C-19.

C-14 Position: The introduction of various functionalities at the C-14 position has been a key strategy in the development of potent analogs. For instance, the addition of a 14-quinolinyloxy group to the this compound scaffold has been explored for its potential in treating Alzheimer's disease. nih.gov Studies have shown that such modifications can lead to compounds with enhanced neuroprotective effects. nih.gov

C-3 and C-19 Positions: The hydroxyl groups at the C-3 and C-19 positions are also amenable to chemical modification. Esterification of these hydroxyl groups has been shown to significantly influence the antiproliferative activity of andrographolide derivatives. In some cases, the protection of the C-3 and C-19 hydroxyls, for example, through the formation of a benzal group, has been shown to play a significant role in the anticancer activities of these compounds. nih.gov Conversely, in other instances, the presence of free hydroxyl groups at C-3 and C-19 is crucial for activity. nih.gov

C-17 Position: While less commonly explored, modifications at the C-17 position have also been investigated. Site-selective synthesis of C-17 ester derivatives of andrographolide has been undertaken to evaluate their potential as anticancer agents. acs.org These studies have revealed that the introduction of an ester group at this position can lead to compounds with significant cytotoxic profiles against various cancer cell lines. acs.org

Comparative Analysis of 9-Dehydro-17-hydro Series versus 8,17-Olefinic Counterparts

A direct comparison between the 9-dehydro-17-hydro series and their 8,17-olefinic parent compounds reveals significant differences in their biological activities, underscoring the critical role of the double bond position.

In the context of neuroprotection, a study comparing a series of 12 derivatives from the 8,17-olefinic series with 12 derivatives from the 9-dehydro-17-hydro series found that a greater number of compounds from the 9-dehydro-17-hydro series increased the production of the beneficial sAPPα. nih.gov Specifically, ten compounds from the 8,9-double bond series showed this effect compared to eight from the 8,17-double bond series. nih.gov This suggests that the 8,9-double bond configuration is generally more favorable for this particular neuroprotective mechanism. nih.gov

The enhanced anti-angiogenic and neuroprotective properties of the 9-dehydro-17-hydro analogues have been a recurring theme in the literature, suggesting a fundamental advantage of this scaffold for these therapeutic areas. nih.govnih.govmdpi.com This has led researchers to specifically explore 14-aryloxy-9-dehydro-17-hydro analogues for their potential as BACE1 inhibitors, a key target in Alzheimer's disease therapy. nih.govmdpi.com

Pharmacophore Group Analysis for Specific Biological Effects

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For this compound and its derivatives, several key pharmacophoric features have been identified.

For neuroprotective activity, particularly in the context of Alzheimer's disease, the combination of the 9-dehydro-17-hydro scaffold with a quinoline (B57606) moiety at the C-14 position has been identified as a promising pharmacophore. nih.gov The quinoline group itself is known for its neuroprotective, antioxidant, and anti-aggregating properties. nih.gov The synergy between the andrographolide core and the quinoline substituent appears to be crucial for the observed enhancement in activity. nih.gov

Advanced Analytical Methodologies for 9 Dehydro 17 Hydro Andrographolide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for 9-Dehydro-17-hydro-andrographolide, providing the necessary separation from other related compounds and matrix components.

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its significant advantages in speed and resolution, stemming from the use of columns with smaller particle sizes (typically sub-2 µm). This technology allows for faster analysis times and improved separation efficiency compared to conventional HPLC.

A key application of UHPLC is the simultaneous determination of this compound (DHA) and its major metabolite, sodium this compound-19-yl sulfate (B86663) (DHAS), in biological fluids such as rat plasma. researchgate.netnih.gov In such studies, a simple and rapid UHPLC method enables the effective separation of these compounds from endogenous plasma components. researchgate.net The sample preparation typically involves protein precipitation with a solvent like methanol (B129727). researchgate.netnih.gov The separation is commonly achieved on a C18 reversed-phase column. researchgate.netnih.gov The high throughput and sensitivity of UHPLC make it an ideal technique for pharmacokinetic studies where numerous samples need to be analyzed efficiently. researchgate.net

Table 1: Exemplary UHPLC Method Parameters for this compound Analysis

Parameter Condition
Instrument Waters ACQUITY UPLC®
Column Waters BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) solution
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Application | Pharmacokinetic study in rat plasma |

This table presents typical conditions as reported in research literature. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the analysis of andrographolide (B1667393) derivatives. While UHPLC offers faster analysis, HPLC is highly reliable for quality control and quantification. HPLC methods have been developed to identify and quantify key components in complex mixtures, such as the traditional Chinese medicine injection Xiyanping, which contains this compound. mdpi.com

One study successfully used HPLC to identify four principal components in Xiyanping injection, including 17-hydro-9-dehydroandrographolide (an alternative name for this compound). mdpi.com These compounds demonstrated good separation and significant peak areas, indicating the method's suitability for quality control purposes. mdpi.com The specificity of HPLC allows for the clear distinction between different andrographolide sulfonates and their parent compounds. mdpi.com

Table 2: HPLC Conditions for the Analysis of Andrographolide Derivatives

Parameter Condition
Column C18 column (e.g., 5 µm, 150 mm × 4.6 mm i.d.)
Mobile Phase Methanol–water (55:45, v/v), sometimes with silver ions added
Detection UV at 205 nm or 223 nm

| Application | Simultaneous determination of andrographolides in extracts and commercial products |

This table outlines general conditions reported for the HPLC analysis of related andrographolides. oup.com

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides an unparalleled level of selectivity and sensitivity for the analysis of this compound. It allows for definitive identification based on mass-to-charge ratio and fragmentation patterns, as well as precise quantification at very low concentrations.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for quantitative analysis, especially in complex biological matrices. The technique is frequently paired with UHPLC (UHPLC-ESI-MS/MS) to create a highly sensitive and selective analytical method. researchgate.netnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound without significant degradation.

For the analysis of this compound and its sulfated metabolite, detection is typically performed in the negative ion mode. researchgate.netnih.gov The analysis uses Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional specificity and reduces chemical noise. For this compound (DHA), the precursor-product ion pair has been reported as m/z 349.1 → 286.9. researchgate.netnih.gov This methodology has achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL in plasma, demonstrating its high sensitivity. researchgate.netnih.gov

Table 3: ESI-MS/MS Parameters for this compound (DHA) Quantification

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 349.1
Product Ion (m/z) 286.9
Lower Limit of Detection (LOD) 0.1 ng/mL

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

Data sourced from a pharmacokinetic study of DHA in rat plasma. researchgate.netnih.gov

For the identification of unknown metabolites and degradants, high-resolution mass spectrometry techniques like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) are invaluable. When coupled with UPLC, this method provides not only chromatographic separation but also highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. nih.govphcog.com

In the context of andrographolide research, UPLC-TOF-MSE (where 'E' represents collision energy switching) has been used to identify metabolites of sodium this compound-19-yl sulfate in rat liver S9 incubations. nih.govphcog.com This technique acquires both low-energy (precursor ion) and high-energy (fragment ion) spectra in a single run, providing comprehensive structural information. nih.gov The high-resolution mass data obtained is crucial for distinguishing between compounds with very similar masses and for confirming the identity of metabolites through comparison with reference data and known metabolic pathways. nih.govphcog.com

Table 4: UPLC-TOF-MSE System Parameters for Metabolite Identification

Parameter Condition
Instrument Waters ACQUITY UPLC coupled to a Synapt TOF mass spectrometer
Column Waters ACQUITY UPLC® BEH-C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)
Mobile Phase Gradient of acetonitrile and 0.1% formic acid in water
Mass Resolution High resolution for accurate mass measurement

| Application | Identification of in vitro metabolites |

This table describes a typical setup for metabolite identification of related andrographolide compounds. nih.govphcog.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, its application to the direct analysis of this compound is not documented in the reviewed scientific literature. Diterpenoid lactones such as this compound are generally characterized by low volatility and potential thermal instability due to their molecular weight and polar functional groups (e.g., hydroxyl groups).

Direct injection into a GC system would likely lead to poor chromatographic performance and thermal degradation in the injector port and column. To make the compound suitable for GC-MS analysis, a derivatization step would be necessary. This typically involves converting the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers (e.g., using a trimethylsilyl (B98337) (TMS) derivatizing agent). While GC-MS analysis of derivatized andrographolide has been reported, there is no specific research found applying this method to this compound. ajrconline.org Given the success and simplicity of LC-MS methods for this and related compounds, they are the overwhelmingly preferred analytical choice.

Spectroscopic Techniques for Structure Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tool for the structural determination of this compound and its analogues. mdpi.comnih.gov This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule. High-resolution spectrometers, operating at frequencies such as 400 MHz or 600 MHz, are utilized to acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra. mdpi.comgoogle.com

The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring atoms. mdpi.comnih.gov Analysis of these spectra allows for the precise assignment of each proton and carbon atom within the molecule's structure.

Detailed NMR data has been reported for several derivatives of this compound. For instance, the ¹H and ¹³C NMR data for disodium (B8443419) 9-dehydro-andrographolide-17-sulfonic acid-16-carboxylate have been characterized in deuterium (B1214612) oxide (D₂O), and other derivatives have been analyzed in solvents like deuterated methanol (CD₃OD). google.comcsic.es These studies provide a foundational library of spectroscopic data essential for identifying this compound in various preparations. phcogres.com

CompoundNucleusSpectrometer FrequencySolventReported Chemical Shifts (δ, ppm)Source
This compound¹H NMR600 MHzCD₃OD7.65 (t, J = 1.8 Hz) csic.es
This compound¹³C NMR150 MHzCD₃OD177.2; 152.1; 149.1 csic.es
Sodium 17-hydro-9-dehydroandrographolide-19-sulfate¹H NMR & ¹³C NMRNot SpecifiedNot SpecifiedData available in source document. google.com
Disodium 9-dehydro-andrographolide-17-sulfonic acid-16-carboxylate¹H NMR & ¹³C NMR600 MHz & 150 MHzD₂OData available in source document. google.com

X-ray Crystallography for Structural Confirmation

While NMR provides the constitutional structure, X-ray crystallography offers the definitive, unambiguous confirmation of a molecule's three-dimensional architecture and absolute stereochemistry in the solid state. rsc.orgresearchgate.netresearchgate.net This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined.

For derivatives of this compound, this method has been successfully employed to provide unequivocal structural proof. bohrium.comnih.gov A key example is the analysis of dihydrated sodium this compound-19-yl sulphate, a major component of the injection Xiyanping. bohrium.comnih.govdntb.gov.ua Researchers were able to grow stable, single crystals suitable for X-ray diffraction analysis. bohrium.com The study revealed that this derivative crystallizes in the orthorhombic system, confirming its stable three-dimensional supramolecular structure. bohrium.comnih.govresearchgate.net This level of structural detail is invaluable, as it underpins the compound's physicochemical properties, such as stability and solubility. nih.gov

Compound DerivativeAnalytical FindingSignificanceSource
Dihydrated sodium this compound-19-yl sulphateForms orthorhombic crystals.Confirms the stable, three-dimensional supramolecular structure. Provides favorable physicochemical stability. bohrium.comnih.govresearchgate.net
Various Andrographolide DerivativesStereochemistry confirmed by X-ray analysis.Provides absolute confirmation of the spatial arrangement of atoms. rsc.org

Computational Approaches in 9 Dehydro 17 Hydro Andrographolide Research

Molecular Docking Studies for Biological Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction between a ligand and its target protein.

In the context of researching potential treatments for COVID-19, molecular docking studies were conducted on sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate (B86663) . These studies revealed that the compound exhibited good binding affinities with several key protein targets associated with the inflammatory response seen in the disease. nih.govnih.gov The identified targets include crucial cytokines and signaling proteins involved in the "cytokine storm," a severe immune reaction. nih.govmdpi.com The specific targets and their corresponding binding energies indicate a strong potential for interaction, suggesting a mechanism for its observed anti-inflammatory effects. nih.govresearchgate.net

Key targets identified for sodium this compound-19-yl sulfate include Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), C-X-C Motif Chemokine Ligand 8 (CXCL8), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinases (MAPK1, MAPK8, MAPK14). nih.govnih.govresearchgate.net The binding affinities suggest that this compound could interfere with the signaling pathways that drive hyper-inflammation. nih.gov

Table 1: Molecular Docking Results for Sodium this compound-19-yl sulfate with COVID-19 Related Targets

Protein TargetBinding Affinity (kcal/mol)Reference
IL-6 (Interleukin-6)-6.1 nih.govnih.gov
TNF (Tumor Necrosis Factor)-6.9 nih.govnih.gov
IL-1β (Interleukin-1β)-6.0 nih.govnih.gov
CXCL8-7.2 nih.govnih.gov
STAT3-7.3 nih.govnih.gov
MAPK1-7.1 nih.govnih.gov
MAPK14-7.9 nih.govnih.gov
MAPK8-7.5 nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.

While specific QSAR models exclusively for this compound were not prominently featured in the reviewed literature, broader QSAR studies on andrographolide (B1667393) derivatives have been conducted to elucidate the structural requirements for their biological activities, such as anticancer and anti-inflammatory properties. benthamscience.comresearchgate.net For instance, QSAR studies on andrographolide derivatives as inhibitors of Nitric Oxide Synthase (an anti-inflammatory target) have been performed to identify key molecular descriptors. researchgate.net These models help in suggesting structural modifications to enhance the potency of this family of compounds. researchgate.net Similarly, QSAR analyses have been applied to andrographolide derivatives to develop potent anticancer agents, identifying the structural features that contribute to their efficacy. benthamscience.com

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network of interacting proteins and pathways within a cell. This method is particularly useful for analyzing compounds like this compound and its derivatives, which may act on multiple targets.

Network pharmacology analyses have been crucial in mapping the complex interactions of sodium this compound-19-yl sulfate . nih.govmdpi.com In studies related to its use in treating COVID-19, this approach identified 123 potential targets for the active ingredients of the Xiyanping injection, with sodium this compound-19-yl sulfate being a vital component. nih.govnih.gov

The analysis pinpointed several core targets, including IL-6, TNF, IL-1β, CXCL8, STAT3, MAPK1, MAPK14, and MAPK8. nih.govmdpi.comresearchgate.net Furthermore, enrichment analysis predicted that the compound could modulate key signaling pathways involved in immunity and inflammation, such as the IL-17, Toll-like receptor, PI3K-Akt, and JAK-STAT signaling pathways. nih.govnih.gov This multi-target, multi-pathway mechanism helps to explain the compound's observed therapeutic effects in complex inflammatory conditions. nih.govresearchgate.net

Table 2: Key Targets and Pathways for Sodium this compound-19-yl sulfate Identified via Network Pharmacology

CategoryIdentified ElementsReference
Core Protein TargetsIL-6 nih.govnih.govmdpi.com
TNF nih.govnih.govmdpi.com
IL-1β nih.govnih.govmdpi.com
CXCL8 nih.govnih.govmdpi.com
STAT3 nih.govnih.govmdpi.com
MAPK1 nih.govnih.gov
MAPK14 nih.govnih.gov
MAPK8 nih.govnih.gov
Signaling PathwaysIL-17 Signaling Pathway nih.govnih.gov
Toll-like Receptor Signaling Pathway nih.govnih.gov
PI3K-Akt Signaling Pathway nih.govnih.gov
JAK-STAT Signaling Pathway nih.govnih.gov

Future Directions and Research Gaps

Advanced Elucidation of Pharmacological Mechanisms at a Molecular and Cellular Level

While initial studies have pointed to the inhibition of inflammatory pathways like NF-κB and MAPK, a more detailed understanding of the molecular and cellular mechanisms of action is required. mdpi.com Advanced techniques should be employed to identify the specific protein targets and signaling cascades modulated by 9-dehydro-17-hydro-andrographolide and its derivatives. bohrium.com This will provide a more robust scientific basis for its therapeutic applications.

Development of Next-Generation Derivatives with Enhanced Specificity and Potency

The synthesis of various andrographolide (B1667393) derivatives has shown promise in improving its properties. mdpi.comnih.gov Future efforts should focus on the rational design and synthesis of next-generation derivatives with enhanced specificity for particular biological targets and increased potency. nih.gov This could lead to the development of more effective and safer therapeutic agents with fewer off-target effects.

Integration of Omics Technologies for Comprehensive Biological Understanding

The use of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive, system-level understanding of the biological effects of this compound. A quantitative proteomics approach has already been used to study the effects of andrographolide sulfonate on acute lung injury. mdpi.com Network bioinformatics analysis has also been employed to identify potential targets for COVID-19. mdpi.com Integrating these high-throughput technologies will help to uncover novel mechanisms of action and identify new therapeutic indications. researchgate.net

Exploration of Novel Applications in Emerging Disease Models

The established anti-inflammatory and antiviral properties of this compound suggest its potential in a wider range of diseases. Future research should explore its efficacy in various emerging disease models, including other viral infections, autoimmune disorders, and neurodegenerative diseases. mdpi.com Some 9-dehydro-17-hydro analogues have already shown increased neuroprotective properties, indicating a promising avenue for further investigation. mdpi.com

Q & A

Basic Research Questions

Q. How is 9-dehydro-17-hydro-andrographrapholide structurally characterized, and what analytical methods are essential for its identification?

  • Methodological Answer : Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Key spectral markers include the identification of α,β-unsaturated carbonyl groups (via 1H^{1}\text{H}-NMR at δ 6.2–6.8 ppm) and hydroxylated diterpene skeletons (confirmed by 13C^{13}\text{C}-NMR). High-resolution MS (HRMS) is critical for verifying the molecular formula (C20_{20}H28_{28}O4_4) and distinguishing it from analogs like 14-deoxy-11,12-didehydroandrographolide .

Q. What are the primary pharmacological activities of 9-dehydro-17-hydro-andrographolide, and how are these activities validated experimentally?

  • Methodological Answer : The compound exhibits anti-inflammatory and antiviral properties, validated through in vitro assays such as NF-κB inhibition studies (IC50_{50} values) and viral replication inhibition in Vero E6 cells. For example, in COVID-19 research, clinical trials measured improvements in oxygen saturation and symptom relief using standardized dosing regimens (e.g., Xiyanping injection components) .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies for this compound to account for its metabolic instability?

  • Methodological Answer : Pharmacokinetic studies require ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS) for sensitive quantification in biological matrices (e.g., rat plasma). Key parameters include:

  • Sample preparation : Protein precipitation with acetonitrile to isolate the compound.
  • Calibration curves : Linear ranges (e.g., 1–500 ng/mL) validated for precision (<15% RSD) and accuracy (85–115%).
  • Pharmacokinetic modeling : Non-compartmental analysis to calculate AUC0t_{0-t}, Cmax_{\text{max}}, and t1/2_{1/2} .

Q. What experimental strategies address contradictions in reported antibacterial efficacy data for this compound against Staphylococcus aureus?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains (e.g., methicillin-resistant vs. susceptible) or compound purity. Researchers should:

  • Standardize protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays.
  • Validate purity : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Control for synergism : Test combinatorial effects with sulfonate derivatives, which enhance solubility and bioavailability .

Q. How are structure-activity relationship (SAR) studies conducted to optimize the bioactivity of this compound derivatives?

  • Methodological Answer : SAR studies focus on functional group modifications:

  • Hydroxylation : Introduce hydroxyl groups at C-14 or C-19 to enhance water solubility.
  • Sulfonation : Synthesize sodium this compound-19-yl sulfate to improve pharmacokinetic profiles.
  • In vitro testing : Compare anti-inflammatory activity (e.g., COX-2 inhibition) and cytotoxicity (via MTT assays) across analogs .

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